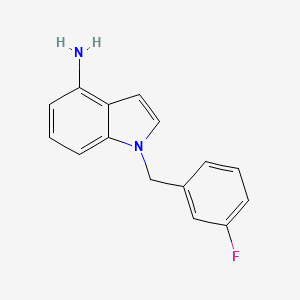

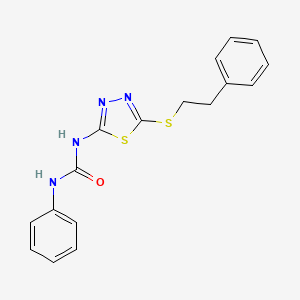

![molecular formula C17H21N3O2 B2648256 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034304-45-3](/img/structure/B2648256.png)

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrrolopyrazine , a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrrole ring and a pyrazine ring, given its classification as a pyrrolopyrazine derivative .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Pyrrolopyrazine derivatives can undergo a variety of reactions due to the presence of multiple reactive sites .Wissenschaftliche Forschungsanwendungen

Enamine Chemistry and Synthetic Applications

Research into enamine chemistry, such as the work by Carlsson and Lawesson (1982), has provided foundational knowledge on the transformation of cyclohexanone derivatives through acylation and condensation reactions. These methodologies have been pivotal in synthesizing α,β-unsaturated aldehydes, which are crucial intermediates in organic synthesis and pharmaceutical research (Carlsson & Lawesson, 1982).

Hydrogen Bonding in Enaminones

The study of hydrogen bonding in enaminones, as investigated by Kubicki et al. (2000), reveals the structural nuances of anticonvulsant enaminones. These insights are instrumental in drug design, especially in understanding the intermolecular interactions that influence drug-receptor affinity and specificity (Kubicki, Bassyouni, & Codding, 2000).

Coupling Agents in Protein Conjugation

The development of heterobifunctional coupling agents, such as the work by Reddy et al. (2005), showcases the application of cyclohexanecarboxamide derivatives in bioconjugate chemistry. These agents facilitate the selective and efficient conjugation of proteins and enzymes, critical for developing therapeutic proteins and diagnostic tools (Reddy et al., 2005).

Potassium Channel Openers

Research by Brown et al. (1993) into potassium channel openers derived from cyclohexanecarbothioic acid demonstrates the therapeutic potential of cyclohexanecarboxamide derivatives in treating hypertension and angina. These compounds provide a novel mechanism of action by modulating potassium channels, highlighting the diverse therapeutic applications of this chemical scaffold (Brown et al., 1993).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-19-10-7-13-8-11-20(17(22)15(13)19)12-9-18-16(21)14-5-3-2-4-6-14/h2-3,7-8,10-11,14H,4-6,9,12H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDNMZSQRRKLIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3CCC=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

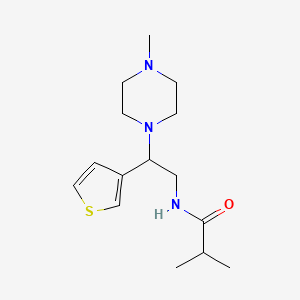

![ethyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2648177.png)

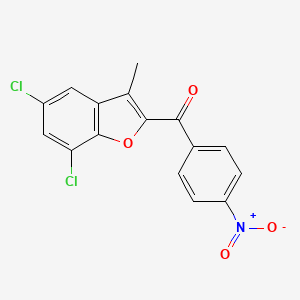

![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2648181.png)

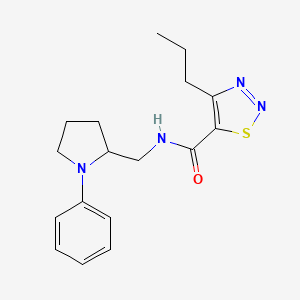

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2648184.png)

![6-Chloro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxychromen-2-one](/img/structure/B2648187.png)

![3-[(4-Bromophenyl)methylthio]-6-(2-furanyl)pyridazine](/img/structure/B2648188.png)

![3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B2648191.png)